2-Bromo-4-(methylsulfanyl)pyrimidine
Description
2-Bromo-4-(methylsulfanyl)pyrimidine (CAS 1034619-51-6) is a halogenated pyrimidine derivative with the molecular formula C₅H₅BrN₂S and a molecular weight of 205.08 g/mol. It features a bromine atom at position 2 and a methylsulfanyl (-SCH₃) group at position 4 of the pyrimidine ring. This compound is widely used as a versatile intermediate in pharmaceutical synthesis, agrochemical development, and materials science due to its reactivity in nucleophilic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C5H5BrN2S |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H5BrN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 |
InChI Key |
XIFHZUYHBRNWRF-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC=C1)Br |
Canonical SMILES |
CSC1=NC(=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs of 2-bromo-4-(methylsulfanyl)pyrimidine, highlighting substituent variations and their implications:
Reactivity and Application Insights
- 5-Bromo-4-chloro-2-(methylsulfanyl)pyrimidine : The chlorine atom at position 4 increases electrophilicity, making it more reactive in aromatic substitutions than the parent compound. This is advantageous in synthesizing kinase inhibitors .
- 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine : The dual methylthio groups enhance electron density, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for material science .
- 5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine : The amine group at position 2 introduces hydrogen-bonding capability, improving interactions with biological targets like DNA topoisomerases .
- 2-Methylsulfanylpyrimidine-4-carboxylic acid : The carboxylic acid group enables metal coordination, useful in designing luminescent materials or catalysts .
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